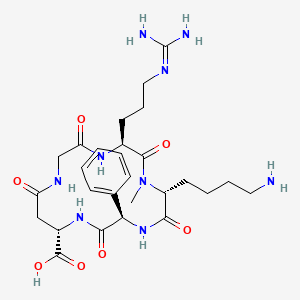
c(phg-isoDGR-(NMe)k)
Descripción general
Descripción
c(phg-isoDGR-(NMe)k) es un ligando selectivo y potente para la integrina α5β1, con un valor de IC50 de 2.9 nM . Este compuesto se utiliza principalmente en la investigación científica por su capacidad de unirse específicamente a la integrina α5β1, lo que lo convierte en una herramienta valiosa en el estudio de los procesos biológicos y las enfermedades relacionados con la integrina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de c(phg-isoDGR-(NMe)k) implica la N-metilación de péptidos isoDGR . El proceso normalmente incluye los siguientes pasos:
Síntesis de péptidos: El péptido isoDGR se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida.
N-Metilación: El péptido se somete entonces a N-metilación utilizando reactivos y condiciones apropiadas para introducir el grupo N-metilo.
Purificación: El producto final se purifica utilizando cromatografía líquida de alta resolución para alcanzar la pureza deseada.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para c(phg-isoDGR-(NMe)k) no están ampliamente documentados, el enfoque general implicaría ampliar la ruta sintética descrita anteriormente. Esto incluiría la optimización de las condiciones de reacción, el uso de sintetizadores de péptidos automatizados y la aplicación de técnicas de purificación a gran escala como la cromatografía líquida de alta resolución preparativa .
Análisis De Reacciones Químicas
Tipos de reacciones
c(phg-isoDGR-(NMe)k) principalmente experimenta interacciones de unión con las integrinas en lugar de reacciones químicas tradicionales como oxidación, reducción o sustitución .
Reactivos y condiciones comunes
Los reactivos clave involucrados en la síntesis de c(phg-isoDGR-(NMe)k) incluyen:
- Aminoácidos para la síntesis de péptidos
- Reactivos de N-metilación para introducir el grupo N-metilo
Productos principales
El producto principal de la síntesis es el péptido isoDGR N-metilado, c(phg-isoDGR-(NMe)k), que luego se utiliza en diversos ensayos biológicos y estudios de imagen .
Aplicaciones Científicas De Investigación
c(phg-isoDGR-(NMe)k) tiene varias aplicaciones importantes en la investigación científica:
Imágenes tumorales: Se utiliza como trazador de tomografía por emisión de positrones para monitorear la expresión de la integrina α5β1 en modelos tumorales.
Estudios de integrinas: Sirve como una herramienta para estudiar el papel de la integrina α5β1 en varios procesos biológicos, incluida la adhesión celular, la migración y la señalización.
Desarrollo de fármacos: El compuesto se utiliza en el desarrollo de terapias dirigidas a integrinas para enfermedades como el cáncer y la fibrosis.
Mecanismo De Acción
c(phg-isoDGR-(NMe)k) ejerce sus efectos uniéndose selectivamente a la integrina α5β1 . Esta unión inhibe la interacción entre la integrina y sus ligandos naturales, modulando así las vías de señalización mediadas por integrinas . La alta afinidad del compuesto por la integrina α5β1 lo convierte en un potente inhibidor de la función de la integrina, lo cual es útil tanto en contextos de investigación como terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
c(phg-isoDGR-(NMe)k) es único debido a su alta selectividad y potencia para la integrina α5β1 . Su N-metilación mejora su afinidad de unión y estabilidad, lo que lo convierte en una herramienta superior para estudios relacionados con la integrina en comparación con otros péptidos isoDGR .
Propiedades
IUPAC Name |
(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



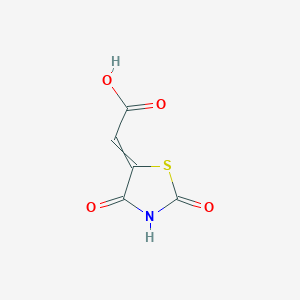
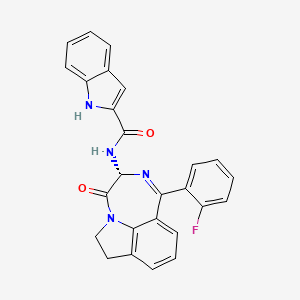
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
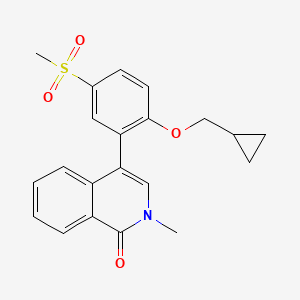
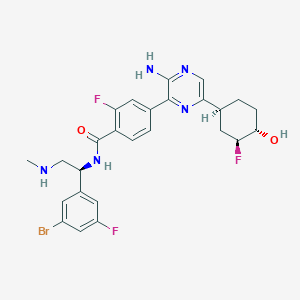
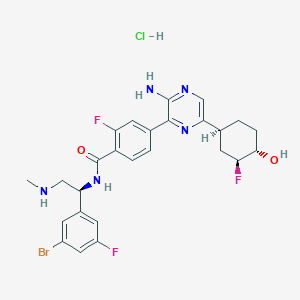
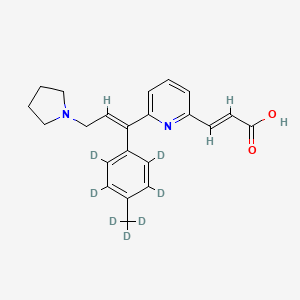
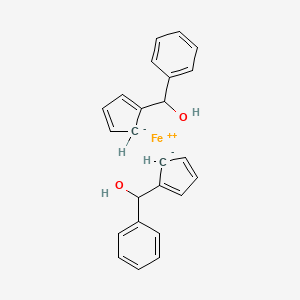
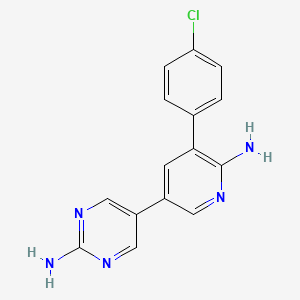

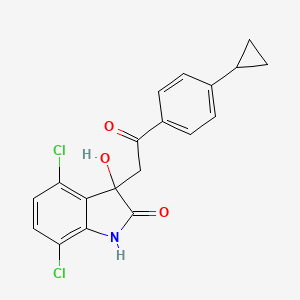
![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)

